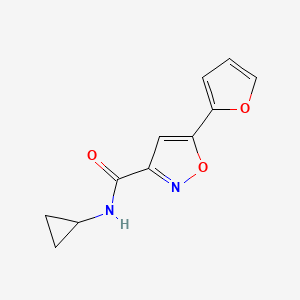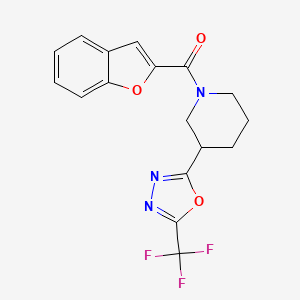
Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound known for its wide range of applications in scientific research, especially in chemistry, biology, and medicine. This compound is distinguished by its trifluoromethyl group and oxadiazole ring, contributing to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Ring: : Synthesis of the benzofuran moiety from a suitable precursor.
Oxadiazole Formation: : Introduction of the 1,3,4-oxadiazole ring through cyclization reactions, often involving hydrazides and carboxylic acids.
Piperidine Introduction: : Attachment of the piperidine ring, usually via nucleophilic substitution reactions.
Final Coupling: : Connection of the trifluoromethyl group and the benzofuran-2-yl moiety, likely through a condensation reaction.
Industrial Production Methods: : Industrial-scale production of this compound may employ automated processes and continuous flow reactors to ensure consistency and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst usage is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the piperidine and benzofuran rings.
Reduction: : Selective reduction of the oxadiazole ring is possible under controlled conditions.
Substitution: : The trifluoromethyl group and the piperidine ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents like sodium borohydride and lithium aluminium hydride can be used.
Substitution: : Electrophiles and nucleophiles in the presence of catalysts such as palladium on carbon can facilitate substitution reactions.
Major Products
Oxidation Products: : Ketones and aldehydes from the oxidation of the piperidine ring.
Reduction Products: : Hydroxylamine derivatives from the reduction of the oxadiazole ring.
Substitution Products: : Varied depending on the substituent introduced, typically leading to modified piperidine or benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is widely used in scientific research due to its versatile properties:
Chemistry: : As a building block for synthesizing other complex molecules.
Biology: : For studying biochemical pathways involving fluorinated compounds.
Industry: : Utilized in the production of specialized polymers and materials with unique thermal and chemical stability.
Wirkmechanismus
The mechanism of action of Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is multifaceted:
Molecular Targets: : The compound can interact with various enzymes and receptors, particularly those in the central nervous system.
Pathways Involved: : It may influence pathways related to neurotransmitter release and uptake, anti-inflammatory responses, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone stands out due to its unique combination of structural elements:
Similar Compounds
Benzofuran Derivatives: : Such as 2-Benzofuran-1-one.
Oxadiazole Compounds: : Like 5-Phenyl-1,3,4-oxadiazole-2-thiol.
Piperidine-based Molecules: : Including Piperidine-4-carboxylic acid.
Uniqueness: : Its trifluoromethyl group imparts unique chemical stability and reactivity, making it distinct from other compounds with similar backbones. This structural uniqueness provides valuable properties for scientific exploration and practical applications.
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-17(19,20)16-22-21-14(26-16)11-5-3-7-23(9-11)15(24)13-8-10-4-1-2-6-12(10)25-13/h1-2,4,6,8,11H,3,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLHXNGYMMPRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4=NN=C(O4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
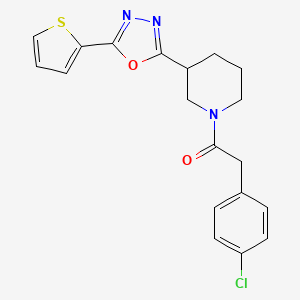
![2,5-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2726790.png)
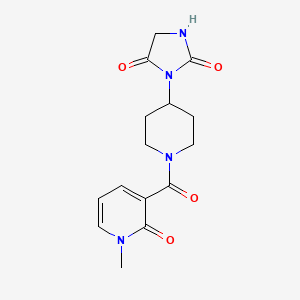
![3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726793.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2726798.png)
![8-(4-Chlorophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2726799.png)
![3-chloro-N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2726803.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2726804.png)
![7-Chloro-5-cyclobutyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2726806.png)
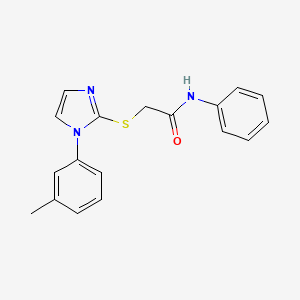
![2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2726808.png)
![N-(3,4-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2726809.png)
![(2-chloro-5-fluorophenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2726810.png)
